molecular formula C13H12N2O2 B8385398 N-(4-Aminophenyl)-4-hydroxybenzamide CAS No. 135379-18-9

N-(4-Aminophenyl)-4-hydroxybenzamide

Cat. No. B8385398
Key on ui cas rn: 135379-18-9
M. Wt: 228.25 g/mol
InChI Key: UFKWLXXQICHQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05248758

Procedure details

A portion (44.1 grams, 0.1708 mole) of 4-hydroxy-4'-nitrobenzanilide from A. above and ethanol (300 milliliters) are added to a 400 milliliter heavy walled glass bottle then sparged with nitrogen. After removal of air by nitrogen sparaing, Raney nickel catalyst (5.5 grams of a 75% wt. slurry in water at pH 10) is added to the slurry in the glass bottle which is then stoppered and multiply purged with hydrogen to replace the nitrogen atmosphere. The bottle is then placed on a shaking type agitator, and pressurized to 48 psig hydrogen. Shaking of the pressurized slurry at room temperature (25° C.) commences until 23.3 hours later, the hydrogen pressure reading indicates that 47 psig of hydrogen has been consumed. By the completion of the hydrogenation, the light yellow colored reactant slurry became a light pink tan colored product slurry. The product slurry is recovered, diluted into dimethylsulfoxide (300 milliliters) to provide a solution of product containing precipitated Raney nickel, then filtered through a medium porosity fritted glass funnel. The recovered dimethylsulfoxide product solution is rotary evaporated at 130° C. under vacuum to provide a powder product. The powder product is further dried at 120° C. under vacuum to a constant weight of 8.94 grams (99.88% isolated yield). Fourier transform infrared spectrophotometric analysis of a nujol mull of a portion of the product on a sodium chloride plate the presence of absorbances at 3376 (shoulder), 3351 (shoulder), 3316 (sharp) and 3282 (shoulder) cm-1 due to secondary amide group N--H stretching (solid state), primary amine N--H group stretching and hydroxyl group O--H stretching; the secondary amide carbonyl stretching (solid state) at 1645 cm-1 (sharp); and complete disappearance of the conjugated nitro group absorbances at 1537 and 1339 cm-1 (sharp). Proton magnetic resonance spectroscopy (250 MHz) further confirmed the product structure as 4-hydroxy-4'aminobenzanilide.
Quantity
44.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)=[O:7])=[CH:4][CH:3]=1>C(O)C>[OH:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
44.1 g
Type
reactant
Smiles
OC1=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C=C1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
Shaking of the pressurized slurry at room temperature (25° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then sparged with nitrogen
CUSTOM
Type
CUSTOM
Details
After removal of air by nitrogen sparaing, Raney nickel catalyst (5.5 grams of a 75% wt. slurry in water at pH 10)
ADDITION
Type
ADDITION
Details
is added to the slurry in the glass bottle which
CUSTOM
Type
CUSTOM
Details
multiply purged with hydrogen
CUSTOM
Type
CUSTOM
Details
has been consumed
CUSTOM
Type
CUSTOM
Details
The product slurry is recovered
ADDITION
Type
ADDITION
Details
diluted into dimethylsulfoxide (300 milliliters)
CUSTOM
Type
CUSTOM
Details
to provide a solution of product
ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
precipitated Raney nickel
FILTRATION
Type
FILTRATION
Details
filtered through a medium porosity fritted glass funnel
CUSTOM
Type
CUSTOM
Details
The recovered dimethylsulfoxide product solution is rotary evaporated at 130° C. under vacuum
CUSTOM
Type
CUSTOM
Details
to provide a powder product
CUSTOM
Type
CUSTOM
Details
The powder product is further dried at 120° C. under vacuum to a constant weight of 8.94 grams (99.88% isolated yield)

Outcomes

Product
Details
Reaction Time
23.3 h
Name
Type
Smiles
OC1=CC=C(C(=O)NC2=CC=C(C=C2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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